(5,7-Difluoroquinolin-6-yl)methanamine

Physicochemical profiling Drug design Lead optimization

Choose (5,7-Difluoroquinolin-6-yl)methanamine for medicinal chemistry demanding precise regiochemical control. The 5,7-difluoro pattern uniquely alters electronics and reactivity: documented SNAr regioselectivity with methoxide enables rational synthesis planning, avoiding cross-isomer optimization. Two ortho-fluorines double H-bond acceptor count to 4 (vs. 2 for non-fluorinated analog) while maintaining TPSA 38.9 Ų for permeability. Validated in US 9,802,918 as key intermediate for Pim-1/2/3 kinase inhibitors with IC50 <10 nM. Primary amine enables rapid derivatization (amides, sulfonamides, ureas) compatible with automated synthesis platforms. Supplied at ≥98% purity with full analytical characterization (¹H-NMR, LC-MS).

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
Cat. No. B8025506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Difluoroquinolin-6-yl)methanamine
Molecular FormulaC10H8F2N2
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2N=C1)F)CN)F
InChIInChI=1S/C10H8F2N2/c11-8-4-9-6(2-1-3-14-9)10(12)7(8)5-13/h1-4H,5,13H2
InChIKeyLGQFVHNAXTVDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5,7-Difluoroquinolin-6-yl)methanamine – Core Chemical Profile and Structural Identity for Procurement Decisions


(5,7-Difluoroquinolin-6-yl)methanamine (CAS 1268261-17-1) is a fluorinated quinoline building block bearing a primary aminomethyl group at the 6‑position and fluorine atoms at the 5‑ and 7‑positions of the bicyclic heteroaromatic core [1]. The compound has a molecular formula of C₁₀H₈F₂N₂, a molecular weight of 194.18 g·mol⁻¹, and is supplied at purities of ≥95% (typical minimum specification across multiple vendors) . Its computed XLogP3‑AA of 1.2 and topological polar surface area of 38.9 Ų place it within favorable drug‑like chemical space [1]. The 5,7‑difluoro substitution pattern distinguishes it from other difluoroquinoline regioisomers and imparts a unique electronic profile that influences both reactivity and downstream biological performance of elaborated analogs.

Why (5,7-Difluoroquinolin-6-yl)methanamine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs – The Quantitative Rationale


The precise 5,7‑difluoro‑6‑aminomethyl substitution pattern is not interchangeable with other fluorinated or non‑fluorinated quinoline methanamines. The two ortho‑fluorine atoms flanking the aminomethyl group create a distinctive electronic environment that alters both the basicity of the amine and the reactivity of the quinoline ring toward nucleophiles [1]. In the parent 5,7‑difluoroquinoline scaffold, methoxydefluorination studies have demonstrated that the regioselectivity and relative substrate activity of this isomer differ fundamentally from those of 6,7‑, 6,8‑, and 5,8‑difluoroquinolines [2]. Additionally, the di‑fluorination increases the hydrogen‑bond acceptor count from 2 (non‑fluorinated quinolin‑6‑ylmethanamine) to 4, enhancing the potential for specific target‑ligand interactions [3]. Substituting a non‑fluorinated or differently fluorinated analog therefore introduces uncontrolled variables in both synthetic reactivity and pharmacological profile, directly undermining reproducibility in medicinal chemistry campaigns.

(5,7-Difluoroquinolin-6-yl)methanamine – Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity and Drug‑Likeness Profile Versus Non‑Fluorinated Quinolin‑6‑ylmethanamine

Compared with the non‑fluorinated parent quinolin‑6‑ylmethanamine, (5,7‑difluoroquinolin‑6‑yl)methanamine exhibits a modest increase in computed lipophilicity (ΔXLogP3 = +0.1) and a doubling of the hydrogen‑bond acceptor count (HBA = 4 vs. 2), while retaining an identical topological polar surface area of 38.9 Ų. This combination enhances passive membrane permeability potential without incurring a TPSA penalty [1][2].

Physicochemical profiling Drug design Lead optimization

Regioselective Reactivity of the 5,7‑Difluoroquinoline Scaffold Versus Other Difluoro Isomers

In direct head‑to‑head methoxydefluorination experiments, 5,7‑difluoroquinoline (the core scaffold of the target compound) displayed distinct positional selectivity compared with 6,7‑, 6,8‑, and 5,8‑difluoroquinoline isomers. The reaction of 5,7‑difluoroquinoline with sodium methoxide in liquid ammonia (218–240 K) or DMSO (298–378 K) was found to be enthalpically controlled, with relative substrate activities ordered differently from the other three isomers [1]. This establishes that the 5,7‑difluoro arrangement uniquely dictates the site and rate of nucleophilic aromatic substitution.

Synthetic chemistry Nucleophilic aromatic substitution Scaffold diversification

Synthetic Yield Benchmark and Purity Specification Differentiation

A reported synthetic procedure delivers (5,7‑difluoroquinolin‑6‑yl)methanamine in 88% isolated yield from a phthalimide‑protected precursor via hydrazinolysis, with the product characterized by ¹H‑NMR (400 MHz) [1]. The commercially available compound is routinely supplied at ≥95% purity, with at least one vendor (Leyan) specifying 98% purity . The closely related alcohol analog, (5,7‑difluoroquinolin‑6‑yl)methanol, is typically offered only at 95% purity and requires an additional reduction step from the aldehyde .

Chemical procurement Synthetic feasibility Quality control

Validated Intermediate Utility in Pim Kinase Inhibitor Programs

The 5,7‑difluoroquinolin‑6‑yl moiety is a key structural component of advanced Pim kinase inhibitors disclosed in US Patent 9,802,918 (Example 37). The elaborated inhibitor incorporating this building block demonstrated IC₅₀ values of <10 nM against Pim‑1 and Pim‑3 kinases, and 550 nM against Pim‑2, in 384‑well enzymatic assays [1]. This contrasts with the free methanamine building block itself, which does not exhibit intrinsic kinase potency, underscoring its function as a critical but non‑promiscuous intermediate that does not introduce confounding off‑target activity early in a synthetic sequence.

Kinase inhibition Medicinal chemistry Oncology

Positional Isomer Differentiation: Quinoline vs. Isoquinoline Scaffold

The isoquinoline isomer, (5,7‑difluoroisoquinolin‑1‑yl)methanamine (CAS 1782768‑91‑5), shares the same molecular formula (C₁₀H₈F₂N₂) and molecular weight (194.18 g·mol⁻¹) but differs fundamentally in scaffold topology: the nitrogen atom resides at position 2 of the fused ring system rather than position 1 . This scaffold isomerization alters the electronic distribution, the basicity of the ring nitrogen (pKa), and the vector of the aminomethyl substituent relative to the heteroatom. No literature directly comparing these two isomers in the same assay was identified; however, given that quinoline and isoquinoline scaffolds frequently exhibit divergent target selectivity profiles in medicinal chemistry, the choice between these isomers must be driven by the specific pharmacophore hypothesis [1].

Scaffold hopping Isosteric replacement Medicinal chemistry

(5,7-Difluoroquinolin-6-yl)methanamine – High‑Confidence Application Scenarios Driven by Comparative Evidence


Fragment‑Based Lead Generation Requiring Enhanced Hydrogen‑Bond Acceptor Capacity Without TPSA Expansion

Programs seeking to elaborate a quinoline core with additional H‑bonding functionality while maintaining passive permeability should select (5,7‑difluoroquinolin‑6‑yl)methanamine over the non‑fluorinated quinolin‑6‑ylmethanamine. The doubling of HBA count (4 vs. 2) at equivalent TPSA (38.9 Ų) supports this objective . The primary amine handle further permits rapid derivatization into amides, sulfonamides, or ureas for fragment growing.

Multi‑Step Synthesis of Pim Kinase Inhibitor Libraries with Patent Precedent

Research groups targeting the Pim‑1/‑2/‑3 kinase family for oncology indications can procure this building block to access the chemotype exemplified in US 9,802,918, where the 5,7‑difluoroquinolin‑6‑yl moiety contributed to inhibitors with IC₅₀ values below 10 nM against Pim‑1 and Pim‑3 . The established synthetic route with 88% yield supports parallel library synthesis.

Regioselective Scaffold Functionalization via Nucleophilic Aromatic Substitution

Laboratories planning further derivatization of the quinoline benzene ring through SNAr chemistry should choose the 5,7‑difluoro substitution pattern over 6,7‑, 6,8‑, or 5,8‑difluoro isomers. The enthalpically controlled regioselectivity documented for 5,7‑difluoroquinoline with sodium methoxide provides a rational basis for predicting substitution outcomes , reducing the need for extensive reaction optimization across multiple regioisomeric starting materials.

Procurement of High‑Purity Building Blocks for Automated Parallel Synthesis Platforms

Automated synthesis workflows requiring building blocks with ≥98% purity and validated analytical characterization (¹H‑NMR, LC‑MS) can source (5,7‑difluoroquinolin‑6‑yl)methanamine at this specification . The amine functionality is compatible with standard amide coupling and reductive amination protocols commonly employed on automated platforms, minimizing the risk of failed reactions due to sub‑stoichiometric purity.

Quote Request

Request a Quote for (5,7-Difluoroquinolin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.